molecular formula C12H12FN3 B4259866 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine

4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine

Cat. No. B4259866
M. Wt: 217.24 g/mol
InChI Key: GWJAWEPQYGIPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine, also known as FMMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that contains a fluorine atom and a methyl group on its phenyl ring. It has been synthesized using various methods and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the cell cycle progression. 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects
4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis. It has also been shown to have anti-inflammatory effects and to regulate gene expression. However, further research is needed to fully understand the biochemical and physiological effects of 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of information about its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine research, including:
1. Further investigation of its mechanism of action to fully understand its potential applications in cancer treatment and drug discovery.
2. Exploration of its potential use in combination with other drugs for enhanced efficacy.
3. Investigation of its potential use in other disease areas, such as inflammation and neurodegenerative disorders.
4. Development of new synthesis methods for 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine that are more efficient and cost-effective.
Conclusion
In conclusion, 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine is a promising compound that has shown potential applications in various scientific research studies. Its synthesis method has been well established, and it has been shown to have inhibitory effects on cancer cell growth and gene expression regulation. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and disease treatment.

Scientific Research Applications

4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine has shown potential applications in various scientific research studies, including cancer research and drug discovery. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine has also been used as a tool for drug discovery, as it can be used to identify novel targets for drug development.

properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c1-7-3-4-9(13)6-10(7)11-5-8(2)15-12(14)16-11/h3-6H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJAWEPQYGIPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC(=NC(=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.